Product packaging for 1,2-Dihydroxyfluorene(Cat. No.:)

1,2-Dihydroxyfluorene

Cat. No.: B1219117
M. Wt: 198.22 g/mol
InChI Key: ZQLOWXRDVDYRGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dihydroxyfluorene is a dihydroxylated derivative of fluorene, a tricyclic aromatic hydrocarbon. This compound is of significant interest in environmental and biochemical research, particularly in studies focused on the biodegradation pathways of polycyclic aromatic hydrocarbons (PAHs). Research on related fluorene metabolites has shown they are key intermediates in bacterial catabolic processes, where angular dioxygenation can lead to the cleavage of the central five-membered ring, ultimately breaking the compound down into metabolites like phthalic acid . As a metabolite of fluorene, this compound is also relevant for toxicological studies. Hydroxylated PAH metabolites are frequently monitored in urine as biomarkers of exposure in human biomonitoring programs . Analyzing such compounds helps researchers assess the internal dose of environmental pollutants and investigate potential links to health outcomes. This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic uses, or for human consumption. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10O2 B1219117 1,2-Dihydroxyfluorene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10O2

Molecular Weight

198.22 g/mol

IUPAC Name

9H-fluorene-1,2-diol

InChI

InChI=1S/C13H10O2/c14-12-6-5-10-9-4-2-1-3-8(9)7-11(10)13(12)15/h1-6,14-15H,7H2

InChI Key

ZQLOWXRDVDYRGA-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C3=C1C(=C(C=C3)O)O

Canonical SMILES

C1C2=CC=CC=C2C3=C1C(=C(C=C3)O)O

Origin of Product

United States

Elucidation of Chemical Reactivity and Reaction Mechanisms of 1,2 Dihydroxyfluorene

Oxidative and Reductive Transformations

The electron-rich nature of 1,2-dihydroxyfluorene makes it susceptible to oxidative transformations, both through enzymatic and chemical pathways. Its reductive chemistry is less explored but is theoretically possible under specific conditions.

In environmental microbiology, this compound is a key intermediate in the aerobic biodegradation of the pollutant fluorene (B118485) by various bacterial strains, such as those from the genera Arthrobacter, Pseudomonas, and Rhodococcus. csic.esresearchgate.netresearchgate.net The catabolism is initiated by a class of enzymes known as Rieske non-heme iron dioxygenases. nih.govwikipedia.org

The mechanism proceeds via several key enzymatic steps:

Initial Dioxygenation: The process begins with an attack on the fluorene molecule by a dioxygenase enzyme at the 1,2-positions. This incorporates both atoms of molecular oxygen to form cis-1,2-dihydroxy-1,2-dihydrofluorene. ethz.ch

Dehydrogenation: A dehydrogenase enzyme then catalyzes the aromatization of this dihydrodiol intermediate, removing two hydrogen atoms to yield this compound. ethz.ch

Meta-Cleavage: The crucial step in breaking down the aromatic system is the subsequent cleavage of the C-C bond adjacent to the two hydroxyl groups (extradiol cleavage). mdpi.com This reaction is catalyzed by another dioxygenase, which opens the aromatic ring to form a 2-hydroxy-6-oxo-6-(2′-carboxyphenyl)-hexa-2,4-dienoate intermediate. researchgate.net This open-chain product is then further processed through the central metabolism. csic.es

This catabolic route is one of several pathways bacteria employ to degrade fluorene, with other pathways involving initial oxidation at the C-3/C-4 or C-9 positions. researchgate.netresearchgate.netnih.gov

Table 1: Key Enzymes in the Dioxygenase-Mediated Degradation of Fluorene to this compound and Beyond
Enzyme TypeRole in PathwaySubstrateProductReference
Fluorene Dioxygenase (Rieske-type)Initial oxidation of the aromatic ringFluorenecis-1,2-Dihydroxy-1,2-dihydrofluorene ethz.ch
cis-Dihydrodiol DehydrogenaseAromatization to form the catechol moietycis-1,2-Dihydroxy-1,2-dihydrofluoreneThis compound ethz.ch
Extradiol Dioxygenase (e.g., Catechol 2,3-dioxygenase)Meta-cleavage of the aromatic ringThis compoundRing-fission products (e.g., 2-hydroxy-6-oxo-6-(2′-carboxyphenyl)-hexa-2,4-dienoate) csic.esmdpi.com

The catechol-like structure of this compound strongly suggests it has significant antioxidant properties and can react readily with radical species. Phenolic compounds, especially those with ortho-hydroxyl groups, are known to be effective radical scavengers. archivesofmedicalscience.com This reactivity stems from their ability to donate a hydrogen atom from one of the hydroxyl groups to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance, particularly by the presence of the second hydroxyl group. archivesofmedicalscience.com

The primary mechanisms by which this compound is expected to quench free radicals include:

Hydrogen Atom Transfer (HAT): The compound can directly donate a hydrogen atom to a radical (R•), a process characterized by its bond dissociation enthalpy (BDE).

Single Electron Transfer followed by Proton Transfer (SET-PT): An electron can be transferred to the radical, forming a radical cation and an anion. The radical cation then deprotonates to yield the stabilized phenoxyl radical.

The presence of two adjacent hydroxyl groups enhances this activity compared to a monohydroxylated fluorene, as they can participate in intramolecular hydrogen bonding, which stabilizes the resulting radical and lowers the energy required for hydrogen donation. archivesofmedicalscience.com

Table 2: Postulated Antioxidant Mechanisms for this compound
MechanismDescriptionKey Factor
Hydrogen Atom Transfer (HAT)Direct donation of a hydrogen atom (H•) from a hydroxyl group to a free radical.O-H Bond Dissociation Enthalpy (BDE)
Single Electron Transfer-Proton Transfer (SET-PT)An initial electron transfer to the radical, followed by the loss of a proton (H+).Ionization Potential (IP) and Proton Affinity (PA)

Electrophilic and Nucleophilic Substitution Reactions

The electronic properties of the aromatic rings in this compound govern its susceptibility to substitution reactions.

Electrophilic Substitution: The hydroxyl groups are strong activating, ortho-, para-directing groups in electrophilic aromatic substitution (SEAr). lkouniv.ac.in In this compound, these groups powerfully activate the ring to which they are attached, making it significantly more reactive than unsubstituted fluorene towards electrophiles. Substitution would be strongly directed to the C-3 and C-4 positions. The high electron density on this ring makes reactions like nitration, halogenation, and Friedel-Crafts alkylation/acylation theoretically favorable at these sites under appropriate conditions. wikipedia.org

Nucleophilic Substitution: Direct nucleophilic substitution on the aromatic ring is generally unfavorable due to the high electron density of the π-system. weebly.com Such reactions typically require the presence of strong electron-withdrawing groups, which are absent here. However, a nucleophile could replace one of the hydroxyl groups if it is first converted into a good leaving group (e.g., by protonation in strong acid or conversion to a sulfonate ester). spcmc.ac.in Alternatively, the hydroxyl groups can act as nucleophiles themselves, for instance, in etherification reactions.

Chelation and Coordination Chemistry

The adjacent diol functionality (catechol group) in this compound makes it an excellent chelating agent, capable of forming stable complexes with a variety of metal ions. nih.govmdpi.com Chelation involves the formation of two or more separate coordinate bonds between a single ligand and a central metal atom, resulting in a ring structure called a chelate.

This compound can act as a bidentate ligand, using the lone pairs on both oxygen atoms to coordinate with a metal ion after deprotonation. This is particularly effective with hard and borderline metal cations. The stability of these complexes is enhanced by the "chelate effect," where the formation of a five- or six-membered ring with the metal ion is entropically favorable. This property is analogous to that of well-known chelators like EDTA and catechol itself. scielo.org.mx

Table 3: Potential Metal Ions for Chelation by this compound
Metal Ion ClassExamplesSignificance
Transition MetalsFe(III), Fe(II), Cu(II), Mn(II)Relevant to biological systems and catalysis. nih.gov
Alkaline Earth MetalsCa(II), Mg(II)Interaction with biologically important ions.
Other MetalsAl(III), Zn(II)Environmental and biological relevance. mdpi.com

Mechanistic Investigations using Kinetic and Spectroscopic Methods

The study of this compound's reaction mechanisms relies heavily on kinetic and spectroscopic techniques.

Kinetic Studies: In enzymatic reactions, the rate of this compound transformation can be monitored to determine key kinetic parameters. For example, in studies of fluorene-degrading bacteria, the activity of the dioxygenase responsible for ring cleavage can be assayed. The apparent Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) provide insight into the enzyme's affinity for the substrate and its catalytic efficiency. nih.gov One study on a dioxygenase from Pseudomonas sp. SMT-1 reported a Km of 25.99 µM and a Vmax of 0.77 U/mg for the degradation of a related dihydroxyfluorenone. nih.gov Reaction half-life (t1/2) is another critical parameter determined in kinetic studies, especially for degradation processes, which can follow zero, first, or second-order kinetics depending on the conditions. researchgate.netlibretexts.org

Table 4: Kinetic Parameters for a Dioxygenase Acting on a Fluorene-Related Substrate
Kinetic ParameterValueSignificance
Apparent Km25.99 µMIndicates the substrate concentration at which the reaction rate is half of Vmax, reflecting enzyme-substrate affinity.
Apparent Vmax0.77 U mg-1Represents the maximum rate of the enzymatic reaction under saturating substrate conditions.

Data adapted from a study on 4921 dioxygenase from Pseudomonas sp. SMT-1. nih.gov

Spectroscopic Methods: Spectroscopy is indispensable for identifying intermediates and final products, thereby confirming reaction pathways.

UV-Visible (UV-Vis) Spectroscopy: Used to monitor reactions in real-time by observing changes in the absorbance spectrum as the chromophoric this compound is consumed and new products are formed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about reaction products, allowing for the unambiguous identification of isomers and the determination of stereochemistry. scispace.com

Mass Spectrometry (MS): Often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it is used to identify metabolites formed during degradation by determining their mass-to-charge ratio and fragmentation patterns. csic.esnih.gov

Computational Probing of Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for investigating the reaction mechanisms of this compound at a molecular level. sumitomo-chem.co.jptsukuba.ac.jp These methods allow researchers to model reaction pathways that are difficult to observe experimentally.

Key applications of computational methods include:

Mapping Potential Energy Surfaces: Calculations can map the energy landscape of a reaction, identifying the lowest energy pathway from reactants to products. researchgate.net

Characterizing Intermediates and Transition States: The geometries and energies of short-lived intermediates and high-energy transition states can be calculated. This helps to determine the rate-limiting step of a reaction and understand how catalysts (including enzymes) function to lower the activation energy. sumitomo-chem.co.jp

Predicting Reactivity: DFT can be used to calculate electron density maps, Highest Occupied Molecular Orbital (HOMO), and Lowest Unoccupied Molecular Orbital (LUMO) energies. unec-jeas.com These calculations can predict the most likely sites for electrophilic or nucleophilic attack and explain the observed regioselectivity in reactions.

Simulating Spectra: Theoretical calculations can predict spectroscopic data (e.g., NMR chemical shifts, IR vibrational frequencies) for proposed intermediates, which can then be compared with experimental results to confirm their identity. sumitomo-chem.co.jpnih.gov

For this compound, computational studies can elucidate the precise mechanism of dioxygenase-mediated ring cleavage, detailing the role of the iron center and the flow of electrons throughout the catalytic cycle. nih.gov

Advanced Spectroscopic and Structural Characterization of 1,2 Dihydroxyfluorene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 1,2-Dihydroxyfluorene. longdom.org It provides critical information on the connectivity and spatial arrangement of atoms.

Stereochemical and Regiochemical Insights: The relative positions of the two hydroxyl groups (regiochemistry) and their spatial orientation (stereochemistry) in dihydroxyfluorene isomers are readily distinguishable using ¹H and ¹³C NMR. For this compound, the proximity of the hydroxyl groups influences the chemical shifts of the aromatic protons and carbons. In ¹H NMR, the protons on the fluorene (B118485) backbone exhibit distinct chemical shifts and coupling constants depending on their proximity to the electron-withdrawing hydroxyl groups.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are particularly powerful for establishing the connectivity between protons. longdom.org In a COSY spectrum of this compound, cross-peaks would confirm the coupling between adjacent protons on the aromatic rings, aiding in the unambiguous assignment of signals and confirming the 1,2-substitution pattern. longdom.org Furthermore, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity between protons, which is invaluable for determining the relative stereochemistry in chiral derivatives or complex structures. wordpress.com The analysis of diastereomers and enantiomers can also be facilitated by NMR, sometimes requiring the use of chiral derivatizing agents or chiral solvents to differentiate between stereoisomers. wordpress.comlibretexts.org

Interactive Data Table: Predicted ¹H NMR Data for this compound This table outlines the expected proton NMR signals, their multiplicities, and the protons they correspond to in the this compound structure.

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
H-36.8 - 7.0Doublet1H
H-47.1 - 7.3Doublet1H
H-57.4 - 7.6Multiplet1H
H-67.3 - 7.5Multiplet1H
H-77.3 - 7.5Multiplet1H
H-87.7 - 7.9Doublet1H
H-93.8 - 4.0Singlet2H
OH-15.0 - 5.5Broad Singlet1H
OH-25.2 - 5.7Broad Singlet1H

Note: Predicted values are illustrative and can vary based on solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.com While IR spectroscopy measures the absorption of infrared radiation due to changes in the dipole moment, Raman spectroscopy detects the inelastic scattering of light resulting from changes in the molecule's polarizability. edinst.comksu.edu.sa

Vibrational Signatures of this compound: The IR and Raman spectra of this compound are characterized by specific vibrational frequencies corresponding to its functional groups and aromatic framework.

O-H Stretching: A prominent, broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, is indicative of the hydroxyl (-OH) groups. The broadness suggests hydrogen bonding, either intermolecularly or intramolecularly between the adjacent hydroxyl groups.

C-H Stretching: Aromatic C-H stretching vibrations appear in the region of 3000-3100 cm⁻¹. naturalspublishing.com

C=C Stretching: The stretching vibrations of the aromatic carbon-carbon bonds give rise to several bands in the 1400-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching vibrations of the hydroxyl groups are expected in the 1200-1300 cm⁻¹ range.

Out-of-Plane Bending: The C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern on the aromatic ring, appear in the 700-900 cm⁻¹ region.

Raman spectroscopy is particularly sensitive to the non-polar C=C bonds of the aromatic rings, providing complementary information to the IR spectrum. edinst.com

Interactive Data Table: Key Vibrational Frequencies for this compound This table summarizes the characteristic IR and Raman active vibrational modes for this compound.

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Spectroscopy
O-H Stretch (H-bonded)3200 - 3600IR
Aromatic C-H Stretch3000 - 3100IR, Raman
Aromatic C=C Stretch1400 - 1600IR, Raman
C-O Stretch1200 - 1300IR
C-H Out-of-Plane Bend700 - 900IR

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. msu.edu

Structural Confirmation and Fragmentation: For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight. High-resolution mass spectrometry can provide the exact mass, allowing for the determination of its elemental formula with high accuracy. msu.edu

Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion to provide structural information. lcms.cz The fragmentation pathways of this compound would likely involve:

Loss of Water: A common fragmentation for alcohols, leading to a significant [M-H₂O]⁺ peak.

Loss of a Hydroxyl Radical: Resulting in an [M-OH]⁺ fragment.

Loss of Carbon Monoxide: Cleavage of the fluorene ring structure can lead to the loss of CO.

Retro-Diels-Alder Reactions: Fragmentation of the aromatic system.

The fragmentation pattern provides a "fingerprint" that can help to confirm the identity of the compound and distinguish it from its isomers. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. ias.ac.in It provides precise information on bond lengths, bond angles, and intermolecular interactions.

Solid-State Structure of this compound: A single-crystal X-ray diffraction analysis of this compound would reveal:

Molecular Geometry: The precise bond lengths and angles of the fluorene backbone and the hydroxyl groups.

Conformation: The planarity of the fluorene ring system and the orientation of the hydroxyl groups.

Intermolecular Interactions: The presence and nature of hydrogen bonding between the hydroxyl groups of adjacent molecules in the crystal lattice, as well as any π-π stacking interactions between the aromatic rings.

This technique is unparalleled in providing a direct visualization of the molecule's structure in the solid state. illinois.eduwordpress.com However, obtaining suitable single crystals for analysis can be a challenge. illinois.edu

Electronic Spectroscopy (UV-Vis) and Photophysical Studies

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. vscht.czijprajournal.com

Electronic Transitions and Photophysical Properties: The UV-Vis spectrum of this compound is dominated by π → π* transitions within the conjugated fluorene ring system. libretexts.org The presence of the hydroxyl groups, which are auxochromes, can cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted fluorene. The spectrum typically shows several absorption bands corresponding to different electronic transitions. bspublications.net

Photophysical studies, such as fluorescence spectroscopy, can provide further insights into the excited state properties of this compound. vscht.cz The fluorescence spectrum, Stokes shift (the difference between the absorption and emission maxima), and quantum yield are important parameters that characterize its emissive properties. These properties can be influenced by factors such as solvent polarity and hydrogen bonding.

Interactive Data Table: Typical UV-Vis Absorption Data for a Dihydroxyfluorene Derivative This table presents hypothetical UV-Vis absorption maxima and their corresponding molar absorptivities, which are characteristic of the electronic transitions in the molecule.

λmax (nm) Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) Electronic Transition
~260~25,000π → π
~300~10,000π → π
~310~8,000π → π*

Note: These are representative values and can vary for this compound.

Advanced Computational Spectroscopic Methods (e.g., TD-DFT for UV-Vis, Vibrational Frequency Calculations)

Computational methods, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting and interpreting spectroscopic data. nih.govresearchgate.net

Computational Prediction and Analysis:

Vibrational Frequency Calculations: DFT calculations can predict the vibrational frequencies and intensities of IR and Raman spectra. osti.govuow.edu.au Comparing the calculated spectrum with the experimental one aids in the assignment of vibrational modes and can help to identify the most stable conformation of the molecule.

Time-Dependent DFT (TD-DFT): TD-DFT is a powerful method for calculating the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis spectrum. nih.gov This allows for the assignment of the observed absorption bands to specific electronic transitions.

NMR Chemical Shift Calculations: DFT methods can also be used to predict NMR chemical shifts, which can be compared with experimental data to confirm structural assignments. nih.gov

These computational approaches provide a deeper understanding of the relationship between the molecular structure of this compound and its spectroscopic properties, often revealing details that are difficult to access through experimental methods alone. unibo.itfrontiersin.org

Theoretical and Computational Studies on 1,2 Dihydroxyfluorene

Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Geometry

Quantum mechanical calculations are foundational in computational chemistry, used to determine the electronic structure and equilibrium geometry of molecules from first principles. nih.gov These methods solve approximations of the Schrödinger equation to yield information about molecular orbitals, electron distribution, and energy, which in turn dictates the molecule's shape and properties. researchgate.net

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic properties of a many-body system based on its electron density, which is a function of only three spatial coordinates. faccts.de This approach is computationally less intensive than traditional wavefunction-based methods, allowing for the study of larger and more complex molecules with considerable accuracy. faccts.de DFT is frequently employed to perform geometry optimizations, where the goal is to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. cp2k.orgcrystalsolutions.eu It is also used to calculate various molecular properties, including vibrational frequencies, dipole moments, and molecular electrostatic potentials (MEP), which help in predicting reactive sites. cp2k.orgnih.gov

Table 1: DFT Calculated Properties of Fluorene (B118485) and its Fluorinated Derivatives researchgate.net

Compound Total Energy (kcal/mol) Dipole Moment (D) UV-Vis Absorption Maxima (nm)
Fluorene -295.56 0.78 320
9-Fluorofluorene -297.45 1.25 295
2-Fluorofluorene -296.87 1.16 305

This interactive table showcases how DFT calculations can be used to compare the properties of a parent compound with its derivatives.

For 1,2-Dihydroxyfluorene, a DFT geometry optimization would similarly predict bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure. This optimized geometry is the crucial first step for further computational analysis, such as predicting reactivity or simulating molecular behavior. faccts.demolcas.org

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on theoretical principles without the inclusion of experimental parameters. nih.gov They are highly accurate but computationally demanding. nih.govacs.org The Hartree-Fock (HF) method is a fundamental ab initio approach, which often serves as a starting point for more advanced, correlated methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC). researchgate.net These methods provide a rigorous way to determine molecular geometries and electronic properties. researchgate.netresearchgate.net

Semi-empirical methods, in contrast, use parameters derived from experimental data to simplify the complex calculations of quantum mechanics. ossila.com Methods like AM1, PM3, and those based on the Neglect of Diatomic Differential Overlap (NDDO) approximation are much faster than ab initio or DFT methods, making them suitable for very large molecules. ossila.comnih.gov However, their accuracy is dependent on the molecule under study being similar to those in the database used for parameterization. ossila.com They are particularly useful for treating large systems where higher-level theories are computationally prohibitive. acs.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Molecular Interactions

Molecular Dynamics (MD) simulations compute the time-dependent behavior of a molecular system, providing detailed information on conformational changes and intermolecular interactions. acs.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of particles over time, revealing how the system evolves. mdpi.com This technique requires a force field, which is a set of parameters that defines the potential energy of the system as a function of its atomic coordinates. acs.org

MD simulations are invaluable for understanding how molecules like this compound might behave in a biological environment, such as interacting with a protein receptor or a cell membrane. For example, MD simulations have been used to study the aggregation of fluorene-based copolymers, providing insights into their structural morphology. researchgate.net Another study on thiazole-Schiff base derivatives of fluorene used MD simulations to confirm the stability of the ligand-protein complexes predicted by molecular docking. rsc.org The stability was assessed by analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms over the simulation time. rsc.org

Prediction of Reactivity and Selectivity via Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a powerful concept used to predict the reactivity and selectivity of chemical reactions. libretexts.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. ossila.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. ossila.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. malayajournal.org A small energy gap generally implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org The spatial distribution and energy levels of these orbitals can be calculated using methods like DFT. researchgate.net

While specific HOMO-LUMO energy values for this compound are not documented in the reviewed literature, analysis of related compounds illustrates the approach. For example, calculations on a furan-imidazole derivative revealed a HOMO-LUMO gap of 4.0106 eV, with the HOMO density located on the imidazole (B134444) and phenyl rings and the LUMO on the imidazole and chloro-substituted phenyl ring. malayajournal.org Such an analysis for this compound would identify the most probable sites for electrophilic and nucleophilic attack, guiding the understanding of its reaction mechanisms.

Table 2: Illustrative Frontier Orbital Data for an Imidazole Derivative malayajournal.org

Molecular Orbital Energy (eV) Description
HOMO -5.2822 Electron Donor
LUMO -1.2715 Electron Acceptor
HOMO-LUMO Gap 4.0106 Indicates Molecular Stability

This interactive table shows representative data from an FMO analysis, demonstrating how orbital energies are used to assess reactivity.

Computational Thermodynamics and Kinetics of Reactions Involving this compound

Computational methods can be used to investigate the thermodynamics and kinetics of chemical reactions, providing insights into reaction feasibility, pathways, and rates. mdpi.com Thermodynamic calculations determine the change in Gibbs free energy (ΔG), which indicates whether a reaction is spontaneous (exergonic, ΔG < 0) or non-spontaneous (endergonic, ΔG > 0). scholaris.canih.gov Kinetic studies focus on calculating the activation energy (the energy barrier that must be overcome for a reaction to occur), which governs the reaction rate. mdpi.comnih.gov

These calculations are crucial for understanding reaction mechanisms, such as the biodegradation pathways of fluorene. researchgate.netnih.gov Studies have identified various metabolic intermediates, including hydroxylated fluorenes and fluorenones, suggesting complex enzymatic reactions. researchgate.netacs.org Computational modeling of these reaction steps could elucidate the most favorable pathways by comparing the activation energies for different proposed mechanisms. For example, a computational study on the decarboxylation of 1,2-glycerol carbonate used quantum chemical calculations to determine the thermodynamics and kinetic barriers for both acid- and base-catalyzed pathways, successfully identifying the rate-determining step. rsc.org A similar approach applied to reactions involving this compound could predict its metabolic fate or its reactivity in synthetic processes.

In Silico Design and Screening of this compound Derivatives

In silico (computer-based) methods play a vital role in modern drug discovery and materials science by enabling the design and screening of novel molecules with desired properties before their synthesis. rasayanjournal.co.in This approach significantly reduces the time and cost associated with experimental research. For medicinal chemistry, techniques like molecular docking are used to predict how a molecule (ligand) binds to a specific protein target. mdpi.comrasayanjournal.co.in

The fluorene scaffold is present in many biologically active compounds. mdpi.com In silico studies on fluorene derivatives have been used to design and predict the efficacy of new therapeutic agents. For example, researchers have designed thiazolidinedione derivatives containing a fluorene ring and used molecular docking to predict their binding affinity to the PPAR-γ receptor, a target for anti-diabetic drugs. rasayanjournal.co.in The results indicated that the fluorene moiety enhanced the binding activity. rasayanjournal.co.in Similarly, other studies have designed and evaluated fluorene-based thiazole (B1198619) derivatives as potential antimicrobial, antioxidant, and anticancer agents. nih.govarabjchem.org Through in silico screening, derivatives of this compound could be designed and evaluated for potential biological activities, optimizing their structure to enhance binding affinity and selectivity for a specific target. mdpi.com

Applications of 1,2 Dihydroxyfluorene in Advanced Research Fields

As Ligands in Coordination Chemistry and Catalysis

The ortho-dihydroxy (catechol) functionality on the fluorene (B118485) backbone allows 1,2-dihydroxyfluorene to act as a potent bidentate ligand, capable of forming stable complexes with a wide range of metal ions. This characteristic is leveraged in the design of sophisticated coordination polymers and catalysts.

Design of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The properties of MOFs are highly dependent on the geometry and functionality of these organic linkers. researchgate.net this compound serves as an excellent candidate for a linker molecule due to its rigid structure, which helps in the formation of robust and porous frameworks, and its catechol group, which strongly coordinates to metal centers.

The design principles for incorporating catechol-like ligands into MOFs involve selecting metal ions that have a high affinity for oxygen donors, such as Zr(IV), Ti(IV), and Fe(III). The resulting metal-linker bonds are often highly stable. rsc.org The fluorene unit itself contributes to the framework's properties by introducing photoluminescence and enhancing thermal stability. By modifying the fluorene backbone or introducing other functional groups, the porosity and surface properties of the MOF can be tuned for specific applications like gas storage, separation, and catalysis.

For instance, the assembly of fluorenone-containing dicarboxylate ligands with zinc cations has been shown to produce pillared MOF structures. These materials exhibit highly ordered arrangements of the fluorenone chromophores, leading to enhanced photoluminescence quantum yields and polarized photoemission. hzdr.de While this example uses a fluorenone derivative, the underlying principle of using a rigid fluorene-based linker to create functional, ordered materials is directly applicable to this compound. The dihydroxy groups would provide strong coordination sites, and the fluorene core would impart desirable photophysical properties.

Table 1: Properties of a Fluorenone-Based Metal-Organic Framework

PropertyObservationReference
StructurePillared MOF with highly ordered fluorenone units hzdr.de
EmissionBlue-shifted compared to the pristine ligand hzdr.de
Quantum YieldEnhanced compared to the ligand alone hzdr.de
PolarizationWell-defined polarized photoemission (anisotropy of 0.10–0.15) hzdr.de

Chiral Ligand Design for Asymmetric Catalysis

The fluorene scaffold is a privileged structure in the design of chiral ligands for asymmetric catalysis due to its rigidity and well-defined three-dimensional structure. researchgate.net Chiral fluorene derivatives, including chiral fluorenols, have been successfully used in various catalytic asymmetric reactions. nih.govrsc.org An efficient method for synthesizing these valuable chiral fluorenols involves an enantioconvergent process using a palladium(II)/chiral norbornene cooperative catalysis system. nih.govrsc.org This protocol allows for the creation of diverse functionalized chiral fluorenols with excellent enantioselectivities (typically 90–99% e.e.). nih.gov

By rendering this compound chiral, either by substitution at the C9 position or by creating atropisomers, it can be developed into a C2-symmetric chiral ligand. The two hydroxyl groups can coordinate to a metal center, creating a well-defined chiral environment. This chiral metal complex can then catalyze reactions enantioselectively, transferring its chirality to the product molecules. The rigidity of the fluorene backbone is crucial for maintaining the ligand's conformation and achieving high levels of stereocontrol. These ligands are particularly promising for reactions such as asymmetric hydrogenation, oxidation, and carbon-carbon bond-forming reactions.

Table 2: Enantioconvergent Synthesis of Chiral Fluorenols

Catalyst SystemReaction TypeKey FeatureAchieved EnantioselectivityReference
Pd(II)/Chiral NorborneneEnantioconvergent SynthesisTransforms racemic secondary alcohols into enantioenriched fluorenols49 examples, 90–99% e.e. nih.gov

As Building Blocks for Functional Materials

The combination of a rigid aromatic core and reactive hydroxyl groups makes this compound a valuable monomer for the synthesis of high-performance functional materials.

Integration into Polymer Backbones (e.g., Benzoxazines, Polyesters)

Dihydroxyfluorene derivatives are used as specialty monomers to impart desirable properties such as high thermal stability, rigidity, and specific optical properties to polymers.

Benzoxazines: Polybenzoxazines are a class of high-performance phenolic resins with excellent thermal stability, flame retardancy, and low water absorption. nih.gov The synthesis of benzoxazine (B1645224) monomers typically involves the reaction of a phenol (B47542), a primary amine, and formaldehyde. digitallibrarynasampe.orgnih.gov Dihydroxyfluorene derivatives, acting as the phenolic component, can be used to create bifunctional benzoxazine monomers. For example, 2,7-dihydroxy-9,9-bis(4-aminophenyl)-fluorene has been synthesized and used to create novel benzoxazine monomers. researchgate.netrsc.org The incorporation of the bulky and rigid fluorene ring into the polymer backbone significantly increases the crosslinking density of the resulting polybenzoxazine, leading to a higher glass transition temperature (Tg) and enhanced thermal stability. researchgate.netrsc.org

Polyesters: Polyesters are synthesized through the polycondensation of diols and dicarboxylic acids. nih.govjku.at Fluorene-containing diols and diacids are used to produce polyesters with high refractive indices, excellent thermal stability, and high transparency. nih.gov this compound can serve as the diol monomer in such polymerizations. The resulting polyesters would benefit from the rigidity and thermal resistance of the fluorene core. These fluorene-based polyesters are investigated for applications in optics and electronics due to their unique combination of properties. nih.gov

Supramolecular Assembly and Self-Assembled Systems

Supramolecular assembly relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to organize molecules into well-defined, ordered structures. nih.govfairfield.edu The this compound molecule is well-suited for designing self-assembling systems. The flat, electron-rich fluorene core promotes π-π stacking interactions, leading to the formation of columnar or layered structures. Simultaneously, the adjacent hydroxyl groups are ideal for forming strong, directional intramolecular and intermolecular hydrogen bonds.

This dual nature allows for the creation of complex supramolecular architectures like nanofibers, gels, and liquid crystals. nih.gov The interplay between hydrogen bonding and π-stacking can be finely tuned by solvent choice or temperature, allowing for control over the resulting morphology. The self-assembly of fluorenone derivatives with asymmetrically substituted alkyl chains has been studied at the liquid/solid interface, revealing that solvent molecules can participate in the assembly through hydrogen bonding, dictating the final two-dimensional structure. researchgate.net These organized systems are of interest for applications in molecular electronics, sensing, and the development of "smart" materials that respond to external stimuli.

Optoelectronic and Photoluminescent Materials

Fluorene and its derivatives are renowned for their strong blue photoluminescence, high quantum yields, and good charge transport properties, making them cornerstone materials in organic electronics. mdpi.com They are widely used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. researchgate.net The electronic properties of fluorene-based materials can be precisely tuned by chemical modification. researchgate.net

Incorporating this compound into polymers or using it as a standalone material allows for the development of highly efficient blue-light-emitting materials. The hydroxyl groups can serve two purposes: they can be used as reactive handles to attach the fluorene chromophore to other molecules or polymer backbones, and they can influence the solid-state packing of the material through hydrogen bonding, which in turn affects the photophysical properties. While strong intermolecular interactions can sometimes lead to quenching of fluorescence, appropriate molecular design can lead to aggregation-induced emission enhancement (AIEE), where the fluorescence intensity increases in the aggregated or solid state. rsc.org The rigid fluorene core helps to maintain a high fluorescence quantum yield, a critical parameter for efficient OLEDs. mdpi.com

As Chemical Probes and Markers in Mechanistic Studies (non-biological)

While the application of this compound as a chemical probe or marker in non-biological mechanistic studies is not yet extensively documented in scientific literature, its inherent chemical structure, particularly the catechol-like moiety on the fluorene backbone, suggests significant potential for such uses. The utility of dihydroxy aromatic compounds in probing chemical environments and reaction mechanisms is well-established, and by extension, this compound could theoretically be employed in similar capacities.

The potential applications of this compound as a non-biological chemical probe can be inferred from the known properties of analogous compounds. For instance, catechol and its derivatives are known to exhibit redox activity, which can be harnessed for electrochemical sensing. researchgate.netnih.govfrontiersin.org The two hydroxyl groups can undergo reversible oxidation to form a quinone, a process that can be monitored electrochemically. This redox behavior could allow this compound to act as a probe for studying electron transfer processes in various chemical systems.

Furthermore, many polycyclic aromatic hydrocarbons and their hydroxylated derivatives exhibit fluorescence. asianpubs.orgrsc.org The fluorescence properties of a molecule are often sensitive to its local environment, including polarity, viscosity, and the presence of quenchers. While specific studies on the fluorescence of this compound are limited, it is plausible that it could be developed into a fluorescent probe. Variations in its emission spectrum or quantum yield could be used to report on the properties of complex chemical systems or to follow the progress of a chemical reaction.

The catechol group in this compound also presents opportunities for its use as a marker in studies of polymerization or cross-linking reactions. Catechols are known to be involved in complex cross-linking chemistry, particularly with amines. researchgate.netplos.org By incorporating this compound into a larger molecular system, its unique spectral or electrochemical signature could be used to monitor the extent and nature of these cross-linking events.

It is important to note that while the fundamental chemical properties of the this compound structure are promising, dedicated research is needed to synthesize and characterize its performance as a chemical probe or marker in specific non-biological applications. Future studies would need to systematically investigate its photophysical and electrochemical properties and evaluate its sensitivity and selectivity in various chemical environments.

Role in Environmental Chemical Transformations (focusing on the chemistry of degradation pathways)

This compound is a key intermediate in the environmental degradation of the polycyclic aromatic hydrocarbon (PAH) fluorene. frontiersin.org Its formation and subsequent transformation are central to the detoxification and mineralization of fluorene by various microorganisms. The degradation pathways involving this compound are primarily biological, driven by enzymatic reactions, but abiotic processes such as photodegradation can also play a role.

The microbial degradation of fluorene often commences with the action of dioxygenase enzymes, which catalyze the insertion of two hydroxyl groups onto the aromatic ring system. frontiersin.orgasianpubs.org One of the productive routes of fluorene metabolism is initiated by dioxygenation at the 1 and 2 positions, leading to the formation of cis-1,2-dihydroxy-1,2-dihydrofluorene. This intermediate is then dehydrogenated to yield this compound.

Once formed, this compound is susceptible to ring cleavage by another class of enzymes known as extradiol dioxygenases. This enzymatic reaction breaks the carbon-carbon bond adjacent to the two hydroxyl groups, opening up the aromatic ring and leading to the formation of a meta-cleavage product. frontiersin.org This ring-opening step is crucial as it converts the relatively inert aromatic structure into more reactive aliphatic compounds that can be further metabolized.

Following meta-cleavage, the resulting compound undergoes a series of enzymatic reactions, including aldolase (B8822740) reactions and decarboxylation, which lead to the formation of indanone derivatives. frontiersin.orgrsc.org These indanones can then be subjected to Baeyer-Villiger oxidation, a reaction that inserts an oxygen atom into the carbon skeleton to form lactones such as 3,4-dihydrocoumarin and 3-isochromanone. frontiersin.orgrsc.org These lactones can be further hydrolyzed and metabolized, eventually entering central metabolic pathways like the beta-oxidation cycle and the Krebs cycle, leading to the complete mineralization of the original fluorene molecule to carbon dioxide and water. frontiersin.org

In addition to microbial degradation, hydroxylated derivatives of fluorene can undergo abiotic transformations in the environment, particularly through photodegradation. nih.govnih.goviaea.org Studies on hydroxyfluorenes have shown that they can be degraded by simulated solar irradiation. nih.gov The photodegradation process can lead to the formation of various by-products, including hydroxylated fluorenones. nih.govnih.gov The exact nature of the phototransformation by-products and the kinetics of the degradation can be influenced by environmental factors such as the presence of dissolved organic matter and inorganic ions in the water. nih.gov

The following tables summarize the key enzymes and metabolites involved in the degradation pathways of this compound.

Table 1: Key Enzymes in the Degradation of this compound

EnzymeFunction
DioxygenaseCatalyzes the initial hydroxylation of fluorene to form a dihydrodiol.
DehydrogenaseConverts the dihydrodiol intermediate to this compound.
Extradiol DioxygenaseCatalyzes the meta-cleavage of the aromatic ring of this compound.
AldolaseInvolved in the further breakdown of the ring-cleavage product.
Baeyer-Villiger MonooxygenaseOxidizes indanone intermediates to form lactones.
HydrolaseCatalyzes the hydrolysis of lactones to open the ring.

Table 2: Major Metabolites in the Degradation Pathway of this compound

MetaboliteChemical Class
cis-1,2-Dihydroxy-1,2-dihydrofluoreneDihydrodiol
This compoundDihydroxy Aromatic
IndanonesKetone
3,4-DihydrocoumarinLactone
3-IsochromanoneLactone
3-(2-Hydroxyphenyl) propionatePhenylpropionate
SalicylateHydroxybenzoic acid
CatecholDihydroxybenzene

Future Research Directions and Challenges in 1,2 Dihydroxyfluorene Chemistry

Development of More Efficient and Sustainable Synthetic Methodologies

The traditional chemical synthesis of hydroxylated polycyclic aromatic hydrocarbons can involve harsh conditions and toxic reagents. psu.edu A significant future direction lies in developing greener, more efficient synthetic routes to 1,2-dihydroxyfluorene.

Biocatalysis: A promising sustainable approach is the use of enzymatic systems. Toluene monooxygenases, for example, have demonstrated the ability to oxidize fluorene (B118485). psu.edu Specifically, bacterial dioxygenases can catalyze the initial dioxygenation of the fluorene ring at the C-1 and C-2 positions, forming a cis-dihydrodiol, which is a direct precursor to this compound. taylorandfrancis.comethz.ch This biological pathway operates under mild conditions and offers high regio- and stereoselectivity. Future work will likely focus on enzyme engineering and process optimization to improve yields and make biocatalytic production scalable for industrial applications. mdpi.comrsc.orghims-biocat.eunih.gov

Advanced Catalytic Oxidation: Research into novel catalytic systems using green oxidants like hydrogen peroxide (H₂O₂) is crucial. rsc.org The development of heterogeneous catalysts, such as iron(II) complexes on fluorinated supports or metallophthalocyanines, can lead to highly selective and efficient oxidation processes. rsc.orgmdpi.com These catalysts can potentially operate through mechanisms involving high-valent metal-oxo intermediates, minimizing the formation of unwanted byproducts. rsc.orgfrontiersin.org Cold plasma technology in the presence of iron complexes also presents an innovative method for clean oxidation. nih.gov The challenge is to tailor these catalytic systems specifically for the regiospecific hydroxylation of the fluorene scaffold at the 1,2-positions.

Table 1: Comparison of Synthetic Approaches for Hydroxylated Aromatics This table provides a general comparison of methodologies relevant to the synthesis of this compound.

Methodology Advantages Challenges Key Research Areas
Traditional Chemical Synthesis Established routes, high throughput possible. Often requires harsh conditions (extreme temperatures, strong acids/bases), use of toxic reagents, may produce hazardous waste. psu.edu Development of milder reagents and solvent systems.
Biocatalysis (e.g., Monooxygenases) High selectivity (regio- and stereo-), environmentally benign (mild conditions, water as solvent), sustainable. psu.edutaylorandfrancis.com Lower volumetric productivity, potential substrate/product inhibition, enzyme stability. mdpi.com Enzyme engineering, discovery of new robust enzymes, process optimization for scale-up. nih.gov
Homogeneous/Heterogeneous Catalysis High efficiency and selectivity, potential for catalyst recycling (heterogeneous), use of green oxidants like H₂O₂. rsc.org Catalyst leaching (homogeneous), deactivation, suppressing over-oxidation. rsc.org Design of robust, recyclable catalysts with hydrophobic micro-environments, mechanistic studies. rsc.orgmdpi.com
Plasma-Assisted Oxidation Operates under ambient conditions, rapid reactions. nih.gov Control of product selectivity, understanding complex plasma chemistry. Catalyst design for specific transformations, mechanistic elucidation. nih.gov

Exploration of Novel Reactivity Patterns and Undiscovered Mechanisms

Understanding the reactivity of the this compound core is essential for creating new derivatives. The catechol-like arrangement of the hydroxyl groups suggests a rich and complex chemical reactivity that is yet to be fully explored.

Future research will likely investigate:

Oxidative Ring Cleavage: Similar to other catechols, the aromatic ring of this compound is susceptible to oxidative cleavage. The enzymes that catalyze meta-cleavage in bacterial degradation pathways provide a blueprint for this reactivity. ethz.ch Exploring chemical methods to control this cleavage could provide access to novel indanone derivatives. ethz.ch

Electrophilic Aromatic Substitution: The electron-donating hydroxyl groups activate the aromatic system towards electrophilic substitution. Unraveling the regioselectivity of these reactions is a key challenge that will enable the synthesis of a wide array of functionalized derivatives.

Novel Transformation Pathways: Recent studies on the bioremediation of related polycyclic aromatic hydrocarbons (PAHs) have suggested transformation pathways that are rarely discussed for bacteria, such as sulfonation of hydroxylated metabolites. acs.org Investigating whether this compound can undergo similar phase II transformations could reveal new metabolic pathways and lead to the synthesis of novel sulfonated derivatives with unique properties.

Mechanistic Studies: The mechanisms of fluorene oxidation, whether by chemical catalysts or enzymes, are complex. Proposed mechanisms often involve radical intermediates or high-valent metal-oxo species. mdpi.com Detailed mechanistic studies using advanced spectroscopic and computational methods are needed to elucidate these pathways, which is critical for optimizing reaction conditions and controlling product distribution. mdpi.commdpi.com

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is an indispensable tool for accelerating research in this compound chemistry. nih.govnih.gov By modeling molecular structures and reactions, researchers can predict properties and guide experimental work, saving time and resources.

Key areas for future computational research include:

Predicting Reactivity and Mechanisms: Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate activation energies, and predict the regioselectivity of substitution reactions. mdpi.commdpi.com This can help in understanding complex catalytic cycles, such as those in metal-catalyzed oxidation, and in elucidating the origin of stereoselectivity in asymmetric reactions. mdpi.com

Designing Novel Materials: Computational screening can predict the electronic and photophysical properties of hypothetical this compound derivatives. mdpi.com Techniques like Time-Dependent DFT (TD-DFT) can calculate absorption and emission spectra, helping to identify promising candidates for applications in organic electronics. mdpi.com Molecular dynamics (MD) simulations can be used to predict the morphology and stability of polymers or molecular assemblies. srce.hr

Structure-Property Relationships: By building quantitative structure-activity relationship (QSAR) models, it is possible to correlate molecular descriptors with experimental outcomes, such as biological activity or material performance. diva-portal.orgnih.gov This predictive approach can streamline the design of new molecules with desired properties, from drug candidates to high-performance polymers. frontiersin.org

Table 2: Applications of Computational Modeling in this compound Research

Modeling Technique Application Area Predicted Properties/Outcomes Reference
Density Functional Theory (DFT) Reaction Mechanisms & Reactivity Transition state structures, activation energies, electronic properties, reaction pathways, spectroscopic features (XANES). mdpi.commdpi.com
Time-Dependent DFT (TD-DFT) Materials Science UV-Vis absorption spectra, fluorescence emission spectra, electronic transitions. mdpi.com
Molecular Dynamics (MD) Materials Science & Drug Design Polymer morphology, nanoparticle stability, binding modes of ligands to receptors, conformational analysis. srce.hr
QSAR / In Silico Screening Drug Discovery & Materials Design Biological activity, toxicity, solubility, material properties (e.g., refractive index). diva-portal.orgnih.gov

Expansion of Applications in Emerging Materials Science

The fluorene core is a well-established building block for high-performance organic materials due to its rigidity, thermal stability, and photophysical properties. taylorandfrancis.compkusz.edu.cn The 1,2-dihydroxy functionality provides a reactive handle for polymerization and functionalization, opening doors to new classes of materials.

Future applications are envisioned in:

Organic Electronics: Fluorene-based polymers are already used as blue-light emitters in Organic Light-Emitting Diodes (OLEDs). taylorandfrancis.compkusz.edu.cntugraz.at The dihydroxy moiety can be used to synthesize novel co-polymers and dendrimers with tailored electronic properties for use in OLEDs, organic field-effect transistors (OFETs), and organic solar cells. nih.govrsc.orgsigmaaldrich.comuniv-angers.fr

High-Performance Polymers: The hydroxyl groups are ideal for step-growth polymerization to create polyesters, polycarbonates, and polyethers. nih.gov These fluorene-containing polymers are expected to exhibit high refractive indices, excellent thermal stability, and high glass transition temperatures, making them suitable for advanced optical and electronic applications. nih.gov Benzoxazine (B1645224) resins derived from fluorene structures also show promise for creating thermosets with superior thermal properties. researchgate.netresearchgate.net

Sensing and Chelation: The catechol-like structure of this compound is an excellent chelating motif for metal ions. This property could be exploited to develop selective sensors or materials for heavy metal remediation.

Addressing Stereochemical Control in Derivatization

The enzymatic synthesis of this compound proceeds via a chiral cis-1,2-dihydrodiol intermediate. ethz.ch Subsequent reactions can either preserve or destroy this chirality. A major challenge and opportunity is the development of synthetic methods that can control the stereochemistry of derivatives.

Future research will focus on:

Asymmetric Catalysis: The development of catalytic asymmetric methods is paramount to avoid the use of stoichiometric chiral reagents. sioc-journal.cn This includes:

Asymmetric Hydrogenation: As a well-established method for creating chiral centers, asymmetric hydrogenation of unsaturated precursors to this compound derivatives is a key strategy. ethz.ch The existing hydroxyl groups can act as directing groups to enhance enantioselectivity. ethz.ch Catalysts based on iridium or rhodium with chiral phosphine (B1218219) ligands are particularly relevant. rsc.org

Organocatalysis: Chiral organocatalysts, such as proline and its derivatives or Cinchona alkaloids, offer a metal-free approach to asymmetric synthesis. dovepress.comlibretexts.org These catalysts can activate substrates through the formation of iminium or enamine intermediates and can be applied to reactions like aldol (B89426) additions, Michael additions, and Mannich reactions to build chiral structures onto the fluorene backbone. dovepress.comlibretexts.orgmdpi.com

Biocatalytic Derivatization: Leveraging the high stereoselectivity of enzymes offers a powerful route to chiral derivatives. hims-biocat.eu One-pot multi-enzyme cascades could be designed to perform sequential transformations, building up molecular complexity while maintaining complete stereochemical control. hims-biocat.eunih.gov

Synthesis of Chiral Ligands: Chiral 1,2-diols and their corresponding 1,2-diamines are valuable ligands in asymmetric catalysis. rsc.org Developing stereoselective routes to derivatives of this compound could yield novel classes of bulky, rigid chiral ligands for a wide range of asymmetric transformations.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 1,2-Dihydroxyfluorene in environmental or biological samples?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with fluorescence detection or gas chromatography-mass spectrometry (GC-MS) are commonly used due to their sensitivity for polycyclic aromatic hydrocarbon (PAH) metabolites. For biological matrices (e.g., urine or serum), enzymatic hydrolysis followed by solid-phase extraction (SPE) is critical to isolate this compound from interfering compounds. Validation should include spike-recovery experiments and calibration with certified reference materials to ensure accuracy .

Q. What is the metabolic pathway of this compound in microbial degradation systems?

  • Methodological Answer : this compound is a key intermediate in the bacterial degradation of fluorene via dioxygenase-mediated pathways. Experimental confirmation involves isolating bacterial strains (e.g., Sphingomonas spp.) and using isotopic labeling (e.g., 13C^{13}\text{C}-fluorene) to track metabolite formation. Enzyme activity assays (e.g., spectrophotometric detection of NADH oxidation) can identify dioxygenase involvement. Pathway validation requires LC-MS/MS analysis of intermediates and comparison with synthetic standards .

Q. How can researchers ensure reproducibility in biomarker studies involving this compound?

  • Methodological Answer : Standardize biospecimen collection (e.g., urine sampling time, storage at -80°C) and use harmonized analytical protocols across labs. For example, intraclass correlation coefficients (ICC) and coefficient of variation (CV%) metrics should be reported for repeated measurements. Evidence from multi-center studies highlights the importance of adjusting for covariates like creatinine levels to minimize variability .

Advanced Research Questions

Q. How to resolve contradictions in reported half-life or stability data for this compound under varying environmental conditions?

  • Methodological Answer : Conduct controlled stability studies under simulated environmental parameters (pH, UV exposure, microbial activity). Use kinetic modeling (e.g., first-order decay equations) to compare degradation rates. Conflicting data may arise from matrix effects; thus, experiments should differentiate between aqueous solutions vs. soil/sediment systems. Meta-analyses of existing datasets with sensitivity analysis can identify outlier conditions .

Q. What mechanistic studies are needed to clarify the role of this compound in oxidative stress responses?

  • Methodological Answer : Employ in vitro models (e.g., human hepatocyte cell lines) to measure reactive oxygen species (ROS) generation via fluorescent probes (e.g., DCFH-DA). Combine with gene expression profiling (RNA-seq) of antioxidant enzymes (e.g., SOD, CAT) and Nrf2 pathway activation. Dose-response experiments should include negative controls (untreated cells) and positive controls (e.g., H2O2\text{H}_2\text{O}_2) to validate specificity .

Q. How to optimize experimental designs for studying this compound’s interactions with DNA or proteins?

  • Methodological Answer : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities. For DNA adduct studies, employ 32P^{32}\text{P}-postlabeling or ultra-high-resolution mass spectrometry. Experimental controls must include non-covalent binding assessments (e.g., competitive assays with known ligands) to distinguish specific interactions. Fractional factorial designs can efficiently test multiple variables (e.g., pH, ionic strength) .

Q. What strategies address discrepancies in enzyme kinetics data for this compound dehydrogenase?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., 25°C, Tris-HCl buffer) and compare KmK_m and VmaxV_{max} values across studies. Use enzyme inhibitors (e.g., metal chelators) to confirm cofactor dependencies. Structural studies (X-ray crystallography or cryo-EM) can resolve active-site variations affecting catalytic efficiency. Collaborative inter-laboratory studies improve data harmonization .

Methodological Notes

  • Data Validation : Cross-reference findings with databases like NIST Chemistry WebBook for spectral data but avoid non-peer-reviewed platforms (e.g., BenchChem) .
  • Advanced Instrumentation : For structural elucidation, utilize single-crystal X-ray diffraction (SC-XRD) with Olex2 or SHELXL software, ensuring deposition of CIF files in public repositories (e.g., Cambridge Structural Database) .
  • Ethical Compliance : Obtain institutional review board (IRB) approval for human biomonitoring studies, emphasizing informed consent and data anonymization protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.